5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide hydrochloride
Overview
Description
TAK 259 is a novel, selective, and orally active α1D adrenergic receptor antagonist. It has shown promise as a therapeutic agent for the treatment of symptoms of overactive bladder (OAB). TAK 259 exhibits an anti-frequency effect and reduces the burden of the human Ether-a-Go-Go-Related gene (HERG) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TAK 259 involves the preparation of 5-chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide. The synthetic route includes several steps, starting from commercially available starting materials. The key steps involve chlorination, sulfonylation, and imination reactions under controlled conditions .
Industrial Production Methods: Industrial production of TAK 259 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: TAK 259 undergoes various chemical reactions, including:
Oxidation: TAK 259 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert TAK 259 into its reduced forms.
Substitution: TAK 259 can undergo substitution reactions, particularly at the chloro and sulfonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of TAK 259, which retain the core structure but have modified functional groups .
Scientific Research Applications
TAK 259 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving adrenergic receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored as a potential therapeutic agent for treating overactive bladder and related conditions.
Industry: Utilized in the development of new pharmaceuticals targeting adrenergic receptors.
Mechanism of Action
TAK 259 exerts its effects by selectively antagonizing the α1D adrenergic receptor. This receptor is involved in the regulation of smooth muscle contraction in the bladder. By blocking this receptor, TAK 259 reduces bladder contractions and alleviates symptoms of overactive bladder. Additionally, TAK 259 reduces the burden of the human Ether-a-Go-Go-Related gene (HERG), which is associated with cardiac arrhythmias .
Comparison with Similar Compounds
Prazosin: Another α1 adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.
Tamsulosin: Selective α1A adrenergic receptor antagonist used for treating benign prostatic hyperplasia.
Alfuzosin: Non-selective α1 adrenergic receptor antagonist used for treating benign prostatic hyperplasia.
Uniqueness of TAK 259: TAK 259 is unique due to its high selectivity for the α1D adrenergic receptor, which makes it particularly effective for treating overactive bladder without significantly affecting other adrenergic receptors. This selectivity reduces the risk of side effects commonly associated with non-selective adrenergic receptor antagonists .
Properties
IUPAC Name |
5-chloro-1-[(5-chloro-2-methylsulfonylphenyl)methyl]-2-iminopyridine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O3S.ClH/c1-23(21,22)12-3-2-9(15)4-8(12)6-19-7-10(16)5-11(13(19)17)14(18)20;/h2-5,7,17H,6H2,1H3,(H2,18,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQYDDZQXFWUAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Cl)CN2C=C(C=C(C2=N)C(=O)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192347-42-4 | |
Record name | TAK-259 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192347424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAK-259 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RB1YS16TZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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